molecular formula C21H22N4O3 B11125450 4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone

4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone

Cat. No.: B11125450
M. Wt: 378.4 g/mol
InChI Key: RKIRZHUQRVUMGZ-UHFFFAOYSA-N
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Description

4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a phthalazinone core, a piperazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone typically involves multiple steps, starting with the preparation of the phthalazinone core. This is followed by the introduction of the piperazine ring and the methoxyphenyl group. Common reagents used in these reactions include phthalic anhydride, hydrazine hydrate, and 3-methoxyphenylpiperazine. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or methanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, thereby modulating their activity. This modulation can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

  • 4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone
  • 4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone
  • 4-{[4-(4-bromophenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone

Comparison: While these compounds share a similar core structure, the presence of different substituents (e.g., methoxy, chloro, bromo) can significantly influence their chemical properties and biological activities.

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-2-methylphthalazin-1-one

InChI

InChI=1S/C21H22N4O3/c1-23-20(26)18-9-4-3-8-17(18)19(22-23)21(27)25-12-10-24(11-13-25)15-6-5-7-16(14-15)28-2/h3-9,14H,10-13H2,1-2H3

InChI Key

RKIRZHUQRVUMGZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

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